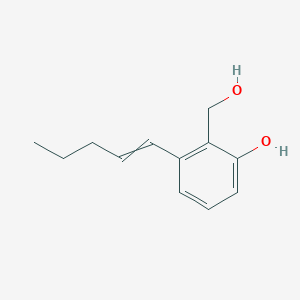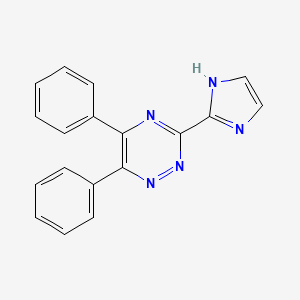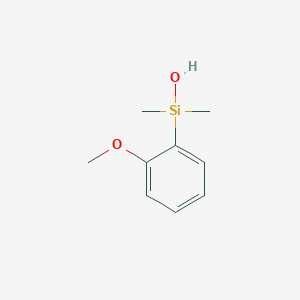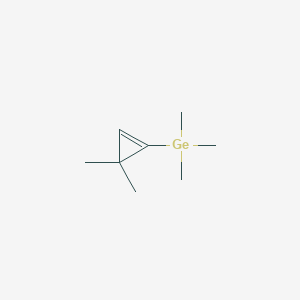
3,4-Dibutylcyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibutylcyclohexan-1-OL is an organic compound belonging to the class of cyclohexanols Cyclohexanols are characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to one of the carbon atoms In this case, the compound has two butyl groups attached to the 3rd and 4th carbon atoms of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibutylcyclohexan-1-OL can be achieved through several methods. One common approach involves the hydrogenation of 3,4-Dibutylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete reduction of the ketone to the alcohol.
Another method involves the Grignard reaction, where 3,4-Dibutylcyclohexanone is reacted with a Grignard reagent such as butylmagnesium bromide in anhydrous ether. The reaction mixture is then quenched with water or an acid to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Catalysts such as Raney nickel or platinum on carbon are commonly used in these processes.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibutylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-Dibutylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of 3,4-Dibutylcyclohexanone back to this compound can be achieved using hydrogen gas and a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 3,4-Dibutylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or Raney nickel as catalysts.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3,4-Dibutylcyclohexanone
Reduction: this compound
Substitution: 3,4-Dibutylcyclohexyl chloride
Aplicaciones Científicas De Investigación
3,4-Dibutylcyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 3,4-Dibutylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting enzyme activity and cellular processes. Its butyl groups contribute to its hydrophobic interactions, influencing its solubility and distribution within biological systems.
Comparación Con Compuestos Similares
3,4-Dibutylcyclohexan-1-OL can be compared with other similar compounds such as:
3,4-Dimethylcyclohexan-1-OL: This compound has methyl groups instead of butyl groups, resulting in different physical and chemical properties.
3,4-Diphenylcyclohexan-1-OL:
Cyclohexanol: The simplest cyclohexanol, lacking any substituents on the ring, serves as a basic reference for understanding the effects of substituents on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties compared to its analogs.
Propiedades
Número CAS |
193970-91-1 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
3,4-dibutylcyclohexan-1-ol |
InChI |
InChI=1S/C14H28O/c1-3-5-7-12-9-10-14(15)11-13(12)8-6-4-2/h12-15H,3-11H2,1-2H3 |
Clave InChI |
FERGJWFUAZRPMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)


![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)


![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
